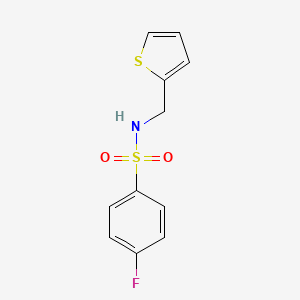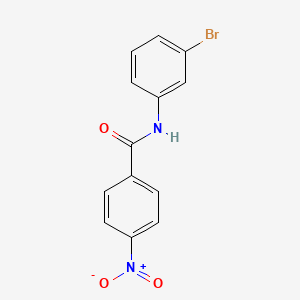
4-fluoro-N-(2-thienylmethyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-fluoro-N-(2-thienylmethyl)benzenesulfonamide, also known as FTS, is a chemical compound that has been extensively studied for its potential therapeutic applications. FTS has been shown to exhibit anti-cancer, anti-inflammatory, and neuroprotective properties. In
Wissenschaftliche Forschungsanwendungen
4-fluoro-N-(2-thienylmethyl)benzenesulfonamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-cancer properties by inducing apoptosis in cancer cells. 4-fluoro-N-(2-thienylmethyl)benzenesulfonamide has also been shown to have anti-inflammatory properties by reducing the production of pro-inflammatory cytokines. Additionally, 4-fluoro-N-(2-thienylmethyl)benzenesulfonamide has been shown to have neuroprotective properties by reducing neuronal damage and inflammation in the brain.
Wirkmechanismus
The mechanism of action of 4-fluoro-N-(2-thienylmethyl)benzenesulfonamide is not fully understood. However, it has been proposed that 4-fluoro-N-(2-thienylmethyl)benzenesulfonamide induces apoptosis in cancer cells by inhibiting the activity of the protein kinase B (AKT) pathway. 4-fluoro-N-(2-thienylmethyl)benzenesulfonamide has also been shown to inhibit the production of pro-inflammatory cytokines by blocking the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB). Additionally, 4-fluoro-N-(2-thienylmethyl)benzenesulfonamide has been shown to reduce neuronal damage and inflammation in the brain by inhibiting the activity of the mitogen-activated protein kinase (MAPK) pathway.
Biochemical and Physiological Effects:
4-fluoro-N-(2-thienylmethyl)benzenesulfonamide has been shown to have several biochemical and physiological effects. In cancer cells, 4-fluoro-N-(2-thienylmethyl)benzenesulfonamide induces apoptosis by activating caspase-3 and caspase-9. 4-fluoro-N-(2-thienylmethyl)benzenesulfonamide has also been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). Additionally, 4-fluoro-N-(2-thienylmethyl)benzenesulfonamide has been shown to reduce neuronal damage and inflammation in the brain by reducing the expression of pro-inflammatory cytokines and increasing the expression of anti-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
4-fluoro-N-(2-thienylmethyl)benzenesulfonamide has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. Additionally, 4-fluoro-N-(2-thienylmethyl)benzenesulfonamide has been extensively studied for its potential therapeutic applications, which makes it a promising candidate for further research. However, 4-fluoro-N-(2-thienylmethyl)benzenesulfonamide also has some limitations for lab experiments. It is not very soluble in water, which can make it difficult to work with. Additionally, the mechanism of action of 4-fluoro-N-(2-thienylmethyl)benzenesulfonamide is not fully understood, which can make it difficult to design experiments to study its effects.
Zukünftige Richtungen
There are several future directions for research on 4-fluoro-N-(2-thienylmethyl)benzenesulfonamide. One area of research could focus on further elucidating the mechanism of action of 4-fluoro-N-(2-thienylmethyl)benzenesulfonamide. This could involve studying the effects of 4-fluoro-N-(2-thienylmethyl)benzenesulfonamide on different signaling pathways and identifying the specific targets of 4-fluoro-N-(2-thienylmethyl)benzenesulfonamide. Another area of research could focus on developing new synthesis methods for 4-fluoro-N-(2-thienylmethyl)benzenesulfonamide that are more efficient and have a higher yield. Additionally, research could focus on studying the effects of 4-fluoro-N-(2-thienylmethyl)benzenesulfonamide in different disease models to identify its potential therapeutic applications.
Synthesemethoden
The synthesis of 4-fluoro-N-(2-thienylmethyl)benzenesulfonamide involves the reaction between 4-fluorobenzenesulfonyl chloride and 2-thienylmethanamine in the presence of a base. The resulting product is then purified through recrystallization. The yield of this synthesis method is approximately 70%.
Eigenschaften
IUPAC Name |
4-fluoro-N-(thiophen-2-ylmethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FNO2S2/c12-9-3-5-11(6-4-9)17(14,15)13-8-10-2-1-7-16-10/h1-7,13H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSEPNKVGQJIOSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CNS(=O)(=O)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FNO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(1,3-benzodioxol-5-ylmethyl)thio]-1-phenyl-1H-tetrazole](/img/structure/B5752292.png)
![4-methyl-5-{[(1-methyl-2-naphthyl)oxy]methyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B5752297.png)



![N-[4-(4-methyl-1-piperazinyl)phenyl]-2-(2-thienyl)acetamide](/img/structure/B5752315.png)






![N-{[1-(1,3-benzodioxol-5-ylcarbonyl)-4-piperidinyl]methyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B5752368.png)
